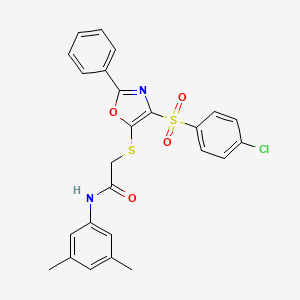![molecular formula C21H22N2O2 B2930343 N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396856-81-7](/img/structure/B2930343.png)
N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide, also known as MBC-1010, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide involves the reaction of 4-bromo-[1,1'-biphenyl]-4-carboxylic acid with 4-morpholinobut-2-yn-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
4-bromo-[1,1'-biphenyl]-4-carboxylic acid, 4-morpholinobut-2-yn-1-amine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: 4-bromo-[1,1'-biphenyl]-4-carboxylic acid is dissolved in a suitable solvent such as dichloromethane and cooled to 0-5°C., Step 2: N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added to the reaction mixture and stirred for 30 minutes., Step 3: 4-morpholinobut-2-yn-1-amine is added dropwise to the reaction mixture and stirred for 24 hours at room temperature., Step 4: The reaction mixture is filtered to remove the dicyclohexylurea byproduct and the solvent is evaporated under reduced pressure., Step 5: The resulting intermediate is dissolved in a suitable solvent such as dichloromethane and treated with acetic anhydride and a catalytic amount of DMAP., Step 6: The reaction mixture is stirred for 24 hours at room temperature and then quenched with water., Step 7: The organic layer is separated and washed with water and brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure., Step 8: The crude product is purified by column chromatography to obtain N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide as a white solid.
Mecanismo De Acción
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as a cancer treatment, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide can inhibit the aggregation of certain proteins that are associated with these diseases, making it a potential candidate for further investigation as a treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. This makes it a potential candidate for further investigation as a cancer treatment. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on cells.
Direcciones Futuras
There are several future directions that could be pursued in the study of N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide. One area of research that could be explored is the development of more effective synthesis methods for this compound. Another area of research that could be explored is the investigation of N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on cells.
Aplicaciones Científicas De Investigación
N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of cancer. Studies have shown that N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide can inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as a cancer treatment.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-21(22-12-4-5-13-23-14-16-25-17-15-23)20-10-8-19(9-11-20)18-6-2-1-3-7-18/h1-3,6-11H,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSVVSYHULKZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2930260.png)
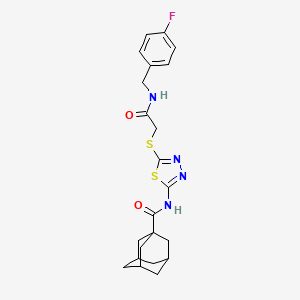

![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)
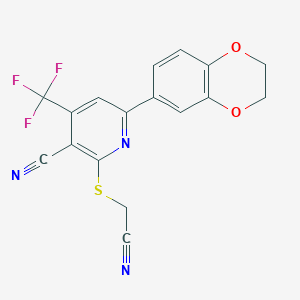
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2930268.png)
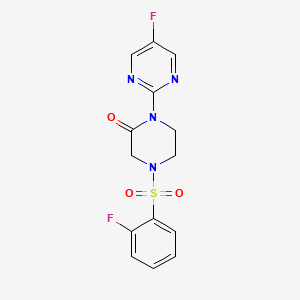
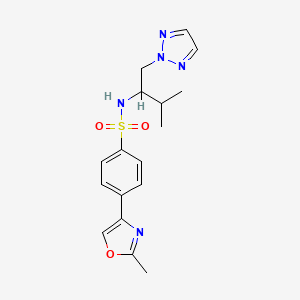
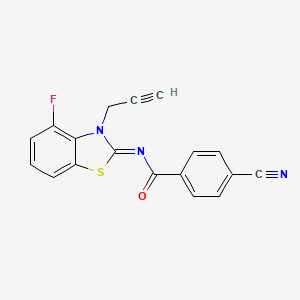
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)
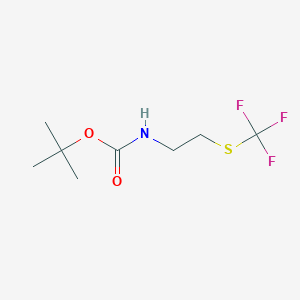
![2-benzamido-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2930280.png)
![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)
